molecular formula C13H16N4O2 B2478234 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide CAS No. 1448052-57-0

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2478234
CAS RN: 1448052-57-0
M. Wt: 260.297
InChI Key: IPZMVVVMCOEWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-carboxamide derivatives are a class of organic compounds that contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) . They are known for their wide range of biological and medicinal activities .


Synthesis Analysis

Furan-2-carboxamide derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and other rings in the molecule can vary .


Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. For example, they can be arylated using triphenylphosphine palladium as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives can be analyzed using various techniques such as Hirshfeld surface analysis for determining intermolecular hydrogen bonding interactions . The energies of frontier molecular orbitals can be computed to understand the global reactivity and charge transfer property of the compound .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Synthesis of Amides and Esters

This compound has been used in the synthesis of amides and esters containing furan rings under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Production of Bio-based Products

The compound has been used in the production of bio-based products, which are chemicals that add value to biorefinery processes or materials derived from renewable resources . This aligns with the principles of the circular economy .

Synthesis of Furfural Derivatives

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide has been used in the synthesis of furfural derivatives . Furfural can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

Anticancer Activity

A synthesized resveratrol analogue, which is similar to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide, has been found to have cytotoxic effects on colorectal cancer . This is the first study which investigates the mechanism underlying the cytotoxic effect of a synthesized resveratrol analogue .

Synthesis of Diamides and Diester Bonds

In addition to compounds with a monoamide and ester moiety, products with diamides and diester bonds were synthesized with moderate yields using this compound . This includes N, N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide, bis(furan-2-ylmethyl) furan-2,5-dicarboxylate, and furan-3,4-diylbis(methylene) bis(furan-2-carboxylate) .

properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-11(9(2)15-13(14-8)17(3)4)16-12(18)10-6-5-7-19-10/h5-7H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZMVVVMCOEWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.